(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Description
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methyl group at the ortho position and a pyrrolidine sulfonamide moiety at the para position relative to the boronic acid group. Its molecular formula is C₁₁H₁₅BNO₄S (calculated based on structural analogs in –14). The compound’s unique substituents influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBOEZYVVBMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657427 | |
| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-01-6 | |
| Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation of Aromatic Precursors
The initial step involves sulfonylation of methyl-substituted benzene derivatives, such as 2-methylphenol or 2-methylbenzene, with pyrrolidin-1-ylsulfonyl chloride. This reaction is typically performed under basic conditions to generate the sulfonyl chloride intermediate, which then reacts with the aromatic substrate.
- Reagents: Pyrrolidin-1-ylsulfonyl chloride, base (e.g., pyridine or triethylamine)
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Yield: Typically 70-85%
Functionalization of the Aromatic Ring for Cross-Coupling
The sulfonylated aromatic is then halogenated (bromination or chlorination) at the position ortho or para to the sulfonyl group, often using N-bromosuccinimide (NBS) or similar halogenating agents, to generate a suitable electrophilic partner for Suzuki coupling.
Formation of the Boronic Acid Derivative
Synthesis of the Boronic Acid
The boronic acid moiety can be synthesized via:
- Direct borylation of aromatic halides using boron reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃), followed by hydrolysis.
- Miyaura borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, under inert atmosphere and elevated temperature.
Typical Borylation Conditions
| Method | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Miyaura borylation | Aryl halide + B₂pin₂ | Pd(dppf)Cl₂ | Dioxane or DMF | 80-120°C | 75-90% |
This method provides high regioselectivity and functional group tolerance, suitable for complex aromatic systems.
Cross-Coupling to Obtain the Final Compound
Suzuki–Miyaura Coupling
The key step involves coupling the halogenated sulfonyl aromatic with the synthesized boronic acid derivative.
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Cesium carbonate, potassium phosphate, or sodium tert-butoxide
- Solvent: 1,4-Dioxane, DMF, or a mixture
- Temperature: 80-120°C
- Atmosphere: Inert (argon or nitrogen)
- Reacting 2-bromophenyl sulfonyl derivative with the boronic acid in dioxane with cesium carbonate at 100°C for 6 hours yields the target compound with yields around 74-95%.
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate coupling reactions, often reducing reaction times to less than an hour while maintaining high yields.
Purification and Characterization
Post-synthesis purification typically involves:
- Flash chromatography using silica gel
- Recrystallization from suitable solvents
- Confirmatory analysis via NMR, MS, and HPLC to ensure purity (>95%)
Data Summary Table
| Step | Method | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Aromatic sulfonylation | Sulfonylation | Pyrrolidin-1-ylsulfonyl chloride, base | 0°C to RT | 70-85% | Forms sulfonyl chloride intermediate |
| Halogenation | Electrophilic aromatic substitution | NBS or NCl₃ | Room temp | 80-90% | Ortho/para to sulfonyl group |
| Borylation | Miyaura borylation | B₂pin₂, Pd catalyst | 80-120°C | 75-90% | Regioselective for aromatic halides |
| Cross-coupling | Suzuki reaction | Boronic acid, Pd catalyst, base | 80-120°C | 74-95% | Final step to form target compound |
Notes and Observations
- Reaction Atmosphere: Most steps require an inert atmosphere (argon or nitrogen) to prevent oxidation.
- Catalyst Choice: Pd(dppf)Cl₂ is preferred for its high efficiency and tolerance to functional groups.
- Solvent Systems: Dioxane and DMF are the most common solvents, often mixed with water or ethanol.
- Temperature Control: Elevated temperatures (80-120°C) are essential for optimal yields, especially in borylation and coupling steps.
- Purity and Yield: The overall synthetic route yields the target compound with purity exceeding 95%, suitable for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyrrolidin-1-ylsulfonyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent differences are summarized below:
Structural Implications :
- Electron Effects: The methyl group (target) is less electron-donating than methoxy (analog in ) but more lipophilic.
- Sulfonamide Group: Enhances water solubility compared to non-sulfonated analogs and may participate in hydrogen bonding with enzymes (e.g., β-lactamases) .
Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The pyrrolidine sulfonamide likely improves aqueous solubility compared to highly aromatic analogs like pyren-1-yl boronic acid (), which precipitates in RPMI medium due to low solubility .
- Methoxy Analogs : Methoxy groups (e.g., ) increase polarity but may reduce membrane permeability compared to methyl .
- Fluorinated Analogs : Fluorine substitution () can enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
Oxidation and Hydrolysis Rates
- Boronic esters with bulky diols (e.g., pinacol) oxidize faster than those with neopentyl glycol (). The target’s free boronic acid form is expected to hydrolyze faster than its esterified analogs but slower than phenylboronic acid due to steric protection from the sulfonamide group .
Enzyme Inhibition
- β-Lactamase Inhibition : Boronic acids like vaborbactam (Ki = 0.004 µM) act as β-lactamase inhibitors via covalent binding to serine residues . The target’s sulfonamide group may mimic these interactions, but its bulkier structure could reduce affinity compared to triazole-containing derivatives .
- HDAC Inhibition: A methoxyethylphenoxy boronic acid () showed IC₅₀ = 1 µM for fungal histone deacetylase (HDAC).
Antiproliferative Effects
- Polyaromatic boronic acids (e.g., phenanthren-9-yl boronic acid, IC₅₀ = 0.225 µM) exhibit strong antiproliferative activity but suffer from solubility issues (). The target’s sulfonamide group may improve solubility, though its methyl group could reduce potency compared to electron-withdrawing substituents .
Key Research Findings and Data Tables
Table 1: Oxidation Rates of Boronic Acid Derivatives (Adapted from )
| Compound | Diol Component | Time to 50% Oxidation (min) | Relative Affinity to PBA |
|---|---|---|---|
| Phenylboronic acid pinacol ester | Pinacol | 10 | 12.1 |
| Phenylboronic acid (free) | N/A | 22 | N/A |
| Neopentyl glycol ester | Neopentyl glycol | 27 | 0.30 |
Note: The target compound’s oxidation rate is expected to fall between pinacol esters (fast) and free boronic acids (slower) due to steric effects .
Biological Activity
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, with the chemical formula CHBNOS and CAS number 871333-01-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted by a methyl group and a pyrrolidin-1-ylsulfonyl moiety. This unique structure enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHBNOS |
| Molecular Weight | 269.1 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in alcohol |
The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid group. This property is particularly useful in enzyme inhibition and molecular recognition processes. The pyrrolidin-1-ylsulfonyl group may enhance the compound's binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition : The boronic acid group can inhibit proteasomes by mimicking the natural substrate.
- Molecular Recognition : It can selectively bind to specific biomolecules, facilitating targeted drug delivery.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting the proteasome pathway. For instance, compounds like bortezomib have shown effectiveness in treating multiple myeloma through similar mechanisms .
Antibacterial Activity
Boronic acids have been noted for their antibacterial properties against various pathogens. In vitro studies suggest that this compound may exhibit activity against Gram-positive bacteria, although specific data on this compound's efficacy is limited .
Antiviral Activity
Some boronic acids have demonstrated antiviral effects by interfering with viral replication processes. While detailed studies on this specific compound are sparse, the potential for antiviral applications exists based on the broader class of boronic acids .
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that derivatives of boronic acids could effectively inhibit proteasome activity in cancer cells, leading to apoptosis. This suggests that this compound may have similar effects due to its structural properties .
- Antimicrobial Testing : In another study focusing on various phenylboronic acids, compounds showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to establish the specific effectiveness of this compound against such pathogens .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid | Anticancer properties |
| 5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid | Antibacterial and antiviral activity |
| 3-(N-Ethylsulfamoyl)phenylboronic acid | Moderate anticancer effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid?
- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include sulfonylation of pyrrolidine at the 5-position, followed by boronic acid introduction via Miyaura borylation. Reaction conditions (e.g., Pd catalysis, temperature, solvent) must be optimized to avoid side reactions. Structural confirmation requires H/C NMR and mass spectrometry .
- Critical Parameters : Control of pH and temperature during sulfonylation ensures regioselectivity. Use anhydrous conditions prevents boronic acid hydrolysis.
Q. How should researchers characterize purity and structural integrity?
- Analytical Techniques :
- HPLC/LC-MS/MS : Quantify impurities (e.g., residual boronic acids, sulfonamide byproducts) with detection limits <1 ppm, validated per ICH guidelines .
- NMR Spectroscopy : Confirm boronic acid moiety (B-OH signals) and sulfonamide linkage (SO-N coupling in pyrrolidine) .
- Elemental Analysis : Verify boron content (~4.2% theoretical for CHBNOS) .
Q. What are the storage and handling protocols for this compound?
- Storage : Store at 2–8°C in inert, anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis or oxidation. Use amber vials to limit light exposure .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be segregated for specialized disposal .
Advanced Research Questions
Q. How does the pyrrolidine sulfonyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing sulfonamide group enhances electrophilicity of the boronic acid, improving Suzuki-Miyaura coupling efficiency. Computational studies (DFT) suggest reduced activation energy for transmetalation compared to non-sulfonylated analogs .
- Experimental Validation : Compare coupling yields with phenylboronic acid controls under identical conditions (e.g., Pd(OAc), SPhos ligand, KCO) .
Q. What strategies mitigate oxidative degradation during biological assays?
- Oxidation Kinetics : The sulfonamide substituent slows HO-mediated oxidation compared to pinacol boronic esters. Monitor degradation via H NMR (phenol formation) and adjust assay buffers (pH 7.4, 25°C) to stabilize the boronic acid .
- Stabilizers : Co-administration with diols (e.g., mannitol) shifts equilibrium toward the boronic ester, reducing free acid oxidation .
Q. Can this compound act as a protease inhibitor via boronate complexation?
- Binding Studies : Surface plasmon resonance (SPR) reveals affinity for serine proteases (e.g., thrombin) through reversible boronate-ester formation with catalytic serine. Competitive assays using fluorogenic substrates quantify inhibition constants (K) .
- Selectivity : Compare with methylphenylboronic acid; the sulfonamide group enhances selectivity for proteases with adjacent hydrophobic pockets .
Q. How do structural modifications impact biological activity?
- SAR Analysis :
| Modification | Impact |
|---|---|
| Methyl at 2-position | Enhances metabolic stability (reduced CYP450 interaction) . |
| Pyrrolidine sulfonyl | Improves solubility and target binding via H-bonding with sulfonyl oxygen . |
- Testing : Use in vitro cytotoxicity assays (e.g., MEC1 leukemia cells) and measure IC shifts relative to analogs .
Data Contradiction Analysis
Q. Why do oxidation rates vary across boronic acid derivatives in ROS-rich environments?
- Conflict : reports faster oxidation for pinacol esters vs. free acids, but sulfonamide-substituted boronic acids show intermediate stability.
- Resolution : The sulfonamide’s electron-withdrawing effect stabilizes the transition state for oxidation, while steric hindrance from pyrrolidine slows hydrolysis. Use ARS affinity assays to rank diol-boronic acid interactions and correlate with oxidation rates .
Methodological Recommendations
- Computational Modeling : Employ molecular docking (AutoDock Vina) to predict binding modes with target enzymes, guided by SPR data .
- In Vivo Studies : Use F-labeled analogs for PET imaging to track biodistribution and boronic acid stability in live models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
